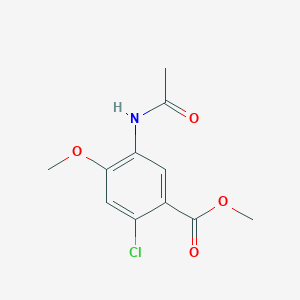

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Beschreibung

BenchChem offers high-quality Methyl 5-acetamido-2-chloro-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-acetamido-2-chloro-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-acetamido-2-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGPZSQIMONTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Structural Analysis, Synthesis, and Application in Targeted Oncology

Executive Summary

Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 1629269-87-9 ) is a highly specialized aromatic intermediate used primarily in the synthesis of covalent inhibitors for the KRAS G12C mutant protein.[1][2][3][4] Unlike its structural isomer (methyl 4-acetamido-5-chloro-2-methoxybenzoate, a precursor to metoclopramide), this specific regioisomer is critical in modern oncology drug discovery for creating scaffolds that bind to the Switch-II pocket of KRAS.

This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for small molecule library generation.

Structural Characterization & Identity

The precise arrangement of substituents on the benzene ring—specifically the ortho-chloro and para-methoxy positioning relative to the ester—defines the steric and electronic properties required for its pharmacologic activity.

Physicochemical Data Profile

| Property | Specification |

| CAS Number | 1629269-87-9 |

| IUPAC Name | Methyl 5-acetamido-2-chloro-4-methoxybenzoate |

| Molecular Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol |

| Physical State | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DCM, DMF; sparingly soluble in water |

| Key Functional Groups | Methyl ester (C1), Chloride (C2), Methoxy (C4), Acetamido (C5) |

Isomer Alert (Critical Quality Attribute)

Researchers must distinguish this molecule from its "metoclopramide-type" isomer. The positioning of the acetamido group at C5 (vs. C4) and the chlorine at C2 (vs. C5) fundamentally alters the reactivity and binding vector of the resulting pharmacophore.

-

Target Molecule: 5-acetamido / 2-chloro (KRAS applications)[5]

-

Common Isomer: 4-acetamido / 5-chloro (Antiemetic applications)[6][5]

Validated Synthesis Protocol

The following protocol is derived from patent literature regarding KRAS G12C inhibitors (WO2016044772A1). It utilizes a standard acetylation of the aniline precursor.

Reaction Logic

The synthesis relies on the nucleophilic attack of the amine at position 5 onto an acyl chloride. The presence of the electron-donating methoxy group at C4 activates the ring, while the chlorine at C2 provides necessary steric bulk and prevents unwanted side reactions at the ortho position.

Materials

-

Precursor: Methyl 5-amino-2-chloro-4-methoxybenzoate (1.0 eq)

-

Reagent: Acetyl Chloride (1.2 eq)

-

Base: Triethylamine (TEA) (4.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with Methyl 5-amino-2-chloro-4-methoxybenzoate (e.g., 3.6 g, 16.7 mmol) and dissolve in anhydrous DCM (100 mL).

-

Activation: Add Triethylamine (6.7 g, 66.8 mmol) to the solution. Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acetyl chloride.

-

Addition: Cool the mixture to 0°C. Add Acetyl Chloride (1.57 g, 20.1 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours . Monitor via LC-MS for the disappearance of the aniline starting material (m/z ~216).

-

Workup:

-

Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, Gradient 0-50% EtOAc in Hexanes).

Visualization of Synthesis & Application

The following diagrams illustrate the chemical transformation and the broader context of this molecule in drug discovery.

Diagram 1: Synthesis Workflow

Caption: Conversion of the amino-benzoate precursor to the target acetamido intermediate via acetylation.

Diagram 2: Role in KRAS G12C Inhibitor Development

Caption: The molecule serves as a core scaffold; the ester is often hydrolyzed to attach linkers, while the acetamido group modulates binding affinity.

Technical Analysis: Why This Structure?

In the context of KRAS G12C inhibition (e.g., analogs of Sotorasib or Adagrasib), the "5-acetamido-2-chloro-4-methoxy" substitution pattern is not arbitrary.

-

2-Chloro Substituent: The chlorine atom at the ortho position relative to the ester (which usually becomes an amide linker in the final drug) forces the aromatic ring to twist out of planarity relative to the amide bond. This atropisomerism or conformational lock is crucial for fitting into the cryptic groove of the KRAS protein.

-

4-Methoxy Group: Provides electron density to the ring and acts as a hydrogen bond acceptor, often interacting with specific residues (e.g., Arg68 or Tyr96) within the binding pocket.

-

5-Acetamido Group: While often a protected form of an amine, in some final inhibitors, this group remains to participate in water-mediated hydrogen bonding networks or is modified to tune the solubility (LogP) of the inhibitor.

References

- Google Patents. (2016). WO2016044772A1 - Combination therapies for treatment of cancer.

-

PubChem. (2025).[9] Methyl 5-acetamido-2-chloro-4-methoxybenzoate (Compound Summary). Retrieved from [Link]

-

Ostrem, J. M., et al. (2013).[7] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. (Foundational context for KRAS G12C covalent inhibition).

Sources

- 1. 104253-47-6|Methyl 5-amino-2-chloro-4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. chem960.com [chem960.com]

- 3. Купить Methyl 5-Acetamido-2-Chloro-4-Methoxybenzoate,97%, 100 миллиграмм – Unigent [unigent.ru]

- 4. Methyl 5-acetamido-2-chloro-4-methoxybenzoate (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. WO2016044772A1 - Combination therapies for treatment of cancer - Google Patents [patents.google.com]

- 8. US10273207B2 - Covalent inhibitors of kras G12C - Google Patents [patents.google.com]

- 9. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for Methyl 5-acetamido-2-chloro-4-methoxybenzoate

An In-Depth Technical Guide to Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-acetamido-2-chloro-4-methoxybenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and safe handling procedures. With a focus on scientific integrity, this guide explains the causality behind experimental choices and provides authoritative references to support its claims. Key processes, including its synthesis and quality control workflow, are visually represented to enhance understanding.

Compound Identification and Significance

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a substituted aromatic carboxylate. Its primary significance lies in its role as a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Most notably, it is documented as a related compound or impurity in the manufacturing of Metoclopramide, a widely used antiemetic and dopamine D2 receptor antagonist.[1][2] Understanding the synthesis and properties of this compound is therefore critical for process optimization and impurity profiling in pharmaceutical manufacturing.

Chemical Identity:

-

IUPAC Name: methyl 4-acetamido-5-chloro-2-methoxybenzoate[3]

-

EC Number: 223-840-1[3]

-

Synonyms: Methyl 4-acetamido-5-chloro-o-anisate, Metoclopramide Impurity B[3]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, reaction optimization, and analytical detection. The properties of Methyl 5-acetamido-2-chloro-4-methoxybenzoate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [3][4][5] |

| Molecular Weight | 257.67 g/mol | [3][4] |

| Appearance | Solid | [1] |

| Melting Point | 153-156 °C | [1] |

| Boiling Point | 440.2 °C at 760 mmHg | [1] |

| Density | 1.312 g/cm³ | [1] |

| Flash Point | 220 °C | [1] |

| SMILES String | CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl | [3] |

| InChI Key | OUEXNQRVYGYGIK-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

The primary route for synthesizing Methyl 5-acetamido-2-chloro-4-methoxybenzoate involves the electrophilic chlorination of its precursor, Methyl 4-acetamido-2-methoxybenzoate.[4][6]

Synthesis Protocol

The selection of N-chlorosuccinimide (NCS) as the chlorinating agent is strategic; it is a mild and regioselective source of electrophilic chlorine, which is crucial for avoiding over-chlorination or other side reactions on the activated aromatic ring. The use of N,N-dimethylformamide (DMF) as a solvent facilitates the dissolution of the starting materials and provides a suitable medium for the reaction.[4][6]

Step-by-Step Methodology: [4]

-

Dissolution: In a suitable reaction vessel, dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1 equivalent) to the solution.

-

Initial Reaction Phase: Gently heat the mixture to 40 °C and maintain this temperature for approximately 5 hours. This controlled initial temperature allows for the selective chlorination to occur.

-

Reaction Completion: Increase the temperature to 65 °C and continue the reaction for an additional 4 hours to drive it to completion.

-

Crystallization: Cool the reaction mixture to 0 °C and hold for 8 hours to induce crystallization of the crude product.

-

Purification (Recrystallization): Filter the crude solid. The wet product is then washed with deionized water at 50 °C for 4 hours. This step is critical for removing residual DMF and other water-soluble impurities.

-

Final Isolation: Cool the purified slurry to 5 °C, filter the solid, and dry to obtain the final product as a white crystalline solid with high purity (≥99.8% by HPLC).[4]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | CAS 4093-31-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in Organic Solvents

Introduction

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in drug development, process chemistry, and formulation science.[4] Poor solubility can be a significant impediment to the advancement of a drug candidate, affecting everything from in-vitro assays to bioavailability.[4] This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound.

This document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the principles and methodologies required to establish a comprehensive solubility profile. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and provide the rationale behind the selection of solvents and analytical techniques. The aim is to equip the reader with the necessary expertise to not only generate accurate solubility data but also to interpret it within the broader context of their research and development goals.

I. Physicochemical Properties of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

A foundational understanding of the molecule's inherent properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C11H12ClNO4 | [1][5] |

| Molecular Weight | 257.67 g/mol | [1][5] |

| Appearance | White to light beige fine crystalline powder | [2] |

| Melting Point | 153 °C | [2] |

| XLogP3 | 1.6 | [1] |

The presence of both polar (acetamide, ester, methoxy) and non-polar (chlorinated aromatic ring) functionalities suggests that the solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate will be highly dependent on the nature of the solvent. The XLogP3 value of 1.6 indicates a moderate lipophilicity.

II. Theoretical Framework for Solubility

The dissolution of a crystalline solid in a liquid solvent is a complex thermodynamic process governed by the interplay of several factors, primarily the enthalpy and entropy of the system. The van't Hoff equation provides a fundamental relationship between solubility and temperature, indicating whether the dissolution process is endothermic or exothermic.[6]

For a molecule like Methyl 5-acetamido-2-chloro-4-methoxybenzoate, which possesses ionizable groups, the pH of the medium can significantly influence its solubility.[6] While this guide focuses on organic solvents, this property becomes critical when considering aqueous or partially aqueous systems, such as those encountered in biopharmaceutical studies. The Biopharmaceutics Classification System (BCS), for instance, categorizes drugs based on their aqueous solubility and intestinal permeability, highlighting the importance of pH-dependent solubility profiling.[7][8][9]

III. Experimental Determination of Solubility: A Step-by-Step Approach

The following protocols are designed to provide a comprehensive and reliable assessment of the solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate.

A. Solvent Selection Rationale

The choice of solvents is critical for building a meaningful solubility profile. The selected solvents should span a range of polarities and chemical functionalities to probe the various intermolecular interactions that can occur with the solute.

Recommended Solvent Panel:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate

-

Aprotic Non-polar Solvents: Toluene, Dichloromethane, Heptane

B. Experimental Workflow for Solubility Screening

This initial screening provides a semi-quantitative assessment of solubility and helps in selecting appropriate concentrations for more rigorous quantitative analysis.

Caption: Workflow for semi-quantitative solubility screening.

C. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[4][6]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 5-acetamido-2-chloro-4-methoxybenzoate to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[9] The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. The relative standard deviation of the obtained solubility results should not be more than 10%.[8]

-

D. Analytical Method Validation (HPLC)

A validated HPLC method is essential for accurate quantification.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. The ratio should be optimized to achieve good peak shape and retention time.

-

Column: A C18 reversed-phase column is typically suitable for this type of compound.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

IV. Interpretation and Application of Solubility Data

The obtained solubility data can be used to:

-

Select appropriate solvents for synthesis and purification: A synthesis of a related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, utilizes N,N-dimethylformamide (DMF) as a solvent, suggesting good solubility in this polar aprotic solvent.[11][12] Water is used for washing the crude product, implying lower solubility in aqueous media.[11]

-

Guide formulation development: For drug delivery, the choice of excipients and the dosage form will be heavily influenced by the drug's solubility.

-

Inform preclinical studies: Solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption.

-

Build predictive models: The experimental data can be used to develop Quantitative Structure-Property Relationship (QSPR) models to predict the solubility of related compounds.[10]

V. Advanced Characterization

For a more in-depth understanding, consider the following:

-

Temperature Dependence: Determine the solubility at different temperatures to understand the thermodynamics of dissolution.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

-

Computational Prediction: Physics-based and data-driven computational models can be used to predict solubility, though experimental verification remains the gold standard.[6][10]

VI. Conclusion

This guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in organic solvents. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for advancing their research and development activities. The emphasis on experimental rigor and a thorough understanding of the "why" behind each step ensures that the generated solubility profile is both accurate and contextually relevant.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Living Journal of Computational Molecular Science, 3(1), 1-57. [Link]

-

Malik, A. (2016). BCS Guideline for solubility and Dissolution. SlideShare. [Link]

-

Unknown Author. (2024). Solubility test for Organic Compounds. Online document. [Link]

-

Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, (1025), Annex 4. [Link]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2169-2176. [Link]

-

Pharmaffiliates. (n.d.). Metoclopramide - Impurity B (Freebase). [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. [Link]

Sources

- 1. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | CAS 4093-31-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

The Architect of Druggability: A Technical Guide to Methyl 5-acetamido-2-chloro-4-methoxybenzoate

[1]

Executive Summary

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a specialized synthetic intermediate that emerged from the shadows of "undruggable" oncology targets in the mid-2010s. Unlike its structural isomer (a common impurity in Metoclopramide synthesis), this specific scaffold serves as a critical building block for covalent KRAS G12C inhibitors . Its unique substitution pattern—specifically the positioning of the chlorine and acetamido groups—enables the precise geometric configuration required to access the Switch II pocket of mutant KRAS proteins.

This guide provides a rigorous analysis of its chemical history, synthetic pathways, and experimental protocols, designed for medicinal chemists and process engineers.

Part 1: The Isomer Trap (Critical Distinction)

Before detailing the synthesis, it is vital to address a common analytical pitfall. This molecule is a positional isomer of a well-known pharmaceutical impurity. Confusing these two leads to catastrophic failure in downstream Grignard or coupling reactions due to steric mismatch.

Table 1: Structural & Functional Comparison

| Feature | The Target (KRAS Intermediate) | The Impostor (Metoclopramide Impurity B) |

| IUPAC Name | Methyl 5-acetamido-2-chloro-4-methoxybenzoate | Methyl 4-acetamido-5-chloro-2-methoxybenzoate |

| CAS Number | 1629269-87-9 | 4093-31-6 |

| Substitution Pattern | C2: -Cl, C4: -OMe, C5: -NHAc | C2: -OMe, C4: -NHAc, C5: -Cl |

| Primary Application | KRAS G12C Inhibitor Synthesis (e.g., ARS-1620 analogs) | Metoclopramide impurity/metabolite |

| Electronic Character | Electron-rich C5 (Amino/Amido) flanked by OMe | Electron-rich C4 (Amino/Amido) flanked by Cl |

Technical Note: The "Target" isomer places the chlorine atom ortho to the ester and para to the acetamido group's steric bulk. This specific arrangement is essential for creating the "atropisomeric" stability often required in modern kinase and GTPase inhibitors.

Part 2: History & Discovery Context

The history of Methyl 5-acetamido-2-chloro-4-methoxybenzoate is inextricably linked to the "KRAS Revolution."

The "Undruggable" Era (Pre-2013)

For decades, the KRAS protein was considered undruggable due to its lack of deep hydrophobic pockets. It binds GTP with picomolar affinity, making competitive inhibition nearly impossible.

The Covalent Breakthrough (2013–2016)

In 2013, Shokat and colleagues (UCSF) discovered a shallow pocket (Switch II) in the G12C mutant that could be exploited by covalent electrophiles. This triggered a race to optimize scaffolds that could position an acrylamide "warhead" near the mutant Cysteine-12 residue.

-

2014-2015: Wellspring Biosciences and Araxes Pharma filed seminal patents (e.g., US 9,227,978) describing novel scaffolds that stabilized the inactive GDP-bound state of KRAS.

-

The Role of the Molecule: Methyl 5-acetamido-2-chloro-4-methoxybenzoate appears in these filings as a key intermediate. It is the precursor to the "left-hand" aryl ring of early clinical candidates (like ARS-1620 ). The acetamido group serves as a masked amine or a handle for solubility-enhancing groups, while the chlorine provides essential lipophilic contacts within the cryptic pocket.

Part 3: Synthetic Pathway & Mechanism

The synthesis is a classic "protection-functionalization" sequence. The core challenge is maintaining regioselectivity during the initial nitration/chlorination of the benzoate ring to ensure the 2,4,5-substitution pattern.

The Pathway Diagram

The following Graphviz diagram illustrates the synthesis from the aniline precursor to the key tertiary alcohol intermediate used in drug coupling.

Caption: Synthesis of the KRAS G12C scaffold intermediate via acetylation and subsequent Grignard functionalization.

Part 4: Detailed Experimental Protocol

This protocol is adapted from the foundational patent literature (US 9,227,978) and optimized for reproducibility in a standard medicinal chemistry lab.

Step 1: Acetylation of Methyl 5-amino-2-chloro-4-methoxybenzoate[1]

Objective: Selectively protect the aniline amine as an acetamide without hydrolyzing the methyl ester or affecting the aryl chloride.

Materials:

-

Starting Material: Methyl 5-amino-2-chloro-4-methoxybenzoate (1.0 equiv)[1]

-

Reagent: Acetyl Chloride (1.2 equiv)

-

Base: Triethylamine (Et₃N) (4.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Quench: Saturated NaHCO₃ solution

Procedure:

-

Setup: Charge a flame-dried Round Bottom Flask (RBF) with Methyl 5-amino-2-chloro-4-methoxybenzoate (e.g., 3.6 g, 16.7 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous DCM (100 mL) and stir until the solid is fully dissolved.

-

Base Addition: Add Triethylamine (6.7 g, 66.8 mmol) in one portion. The solution may darken slightly.

-

Cooling: Submerge the flask in an ice/water bath (0 °C).

-

Reaction: Add Acetyl Chloride (1.57 g, 20.1 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 15 minutes.

-

Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 12 hours.

-

Monitoring: Check via TLC (Ethyl Acetate/Petroleum Ether 1:1) or LC-MS. The starting amine peak should disappear.

-

Workup:

-

Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Petroleum Ether gradient).

-

Yield Expectations: 60–75%.

-

Appearance: Off-white to pale beige solid.

-

Step 2: Grignard Reaction (The "Warhead" Linker)

Note: This step is included to demonstrate the utility of the molecule.

-

Dissolve the acetamido-benzoate (from Step 1) in anhydrous THF.

-

Cool to -40 °C (Acetonitrile/Dry Ice bath). Critical: Low temperature prevents attack on the acetamido carbonyl.

-

Add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, excess) dropwise.

-

The ester converts to the tertiary alcohol (gem-dimethyl group). This alcohol is often used to lock the conformation of the final drug molecule.

Part 5: Quality Control & Characterization

To validate the identity of CAS 1629269-87-9 , look for these specific spectral signatures which distinguish it from the Metoclopramide impurity.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amide NH: Singlet ~9.5–10.0 ppm (Broad).

-

Aromatic Protons: Two distinct singlets (para to each other).

-

H-3 (between Cl and OMe): ~7.2–7.4 ppm.

-

H-6 (between NHAc and COOMe): ~8.0–8.5 ppm (Deshielded by the ester).

-

-

Methoxy: Singlet ~3.8–3.9 ppm.

-

Acetyl Methyl: Singlet ~2.1 ppm.

-

Ester Methyl: Singlet ~3.8 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 258.05. Found: 258.1.

-

Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl (M+H and M+H+2).

-

References

-

Ren, P., et al. (2016). Combination therapies for treatment of cancer.[7] World Intellectual Property Organization. WO/2016/044772 .[7] (Assignee: Wellspring Biosciences, Inc.).

- Source of the specific synthesis protocol for Methyl 5-acetamido-2-chloro-4-methoxybenzo

-

Ostrem, J. M., et al. (2013).[7] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551.[7]

- Foundational paper establishing the Switch II pocket druggability.

-

Liu, Y., et al. (2019). Covalent inhibitors of Kras G12C.[6] U.S. Patent US 10,273,207 B2 .

- Details the downstream conversion of the benzoate to the tertiary alcohol intermedi

-

PubChem Compound Summary. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Isomer Reference).[9] National Center for Biotechnology Information.

- Provided for structural contrast (Metoclopramide impurity).

Sources

- 1. 2091307-55-8|Methyl 5-amino-2-chloro-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. 1453315-58-6,Ethyl 2-Boc-6-thia-2-azaspiro[3.4]octane-8-carboxylate 6,6-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1195551-59-7|5-Acetamido-2-chloro-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. US10273207B2 - Covalent inhibitors of kras G12C - Google Patents [patents.google.com]

- 6. US9227978B2 - Covalent inhibitors of Kras G12C - Google Patents [patents.google.com]

- 7. WO2016044772A1 - Combination therapies for treatment of cancer - Google Patents [patents.google.com]

- 8. WO2016044772A1 - Combination therapies for treatment of cancer - Google Patents [patents.google.com]

- 9. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Framework for Elucidating the Mechanism of Action of Novel Substituted Benzamides, Featuring Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Abstract: The determination of a new chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, directly informing its therapeutic potential and safety profile. This guide presents a comprehensive, scientifically-grounded framework for MoA elucidation, using Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 4093-31-6) as a central case study. While primarily documented as a key synthetic intermediate of Metoclopramide, a potent dopamine D2 receptor antagonist, the intrinsic biological activities of this molecule remain uncharacterized.[1] This guide provides the strategic rationale and detailed protocols for moving from a structurally-informed hypothesis to full mechanistic validation, a process applicable to any novel compound within the pharmacologically significant class of substituted benzamides.

Part 1: Compound Profile and Hypothesis Generation

Before initiating wet-lab experiments, a thorough in-silico and physicochemical analysis is critical. This foundational step leverages the known chemical properties and structural analogies to build a testable hypothesis, saving significant time and resources.

Physicochemical & Structural Analysis

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a substituted benzamide derivative.[2][3] Its structure, particularly the substituted aromatic ring, is characteristic of a pharmacophore known to interact with a variety of biological targets. The molecule's identity as a direct precursor to Metoclopramide strongly suggests a shared biological target.[1]

Table 1: Physicochemical Properties of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

| Property | Value | Source |

| CAS Number | 4093-31-6 | [2][4] |

| Molecular Formula | C11H12ClNO4 | [2][3] |

| Molecular Weight | 257.67 g/mol | [2] |

| Melting Point | 153 °C | [1] |

| XLogP3 | 1.6 | [1] |

| PSA (Polar Surface Area) | 64.6 Ų | [3] |

The data presented suggests the compound possesses drug-like qualities, with reasonable polarity and molecular weight.

The Primary Hypothesis: Dopamine Receptor Antagonism

The structural class of substituted benzamides, which includes drugs like Sulpiride and Amisulpride, are well-established modulators of the dopaminergic system.[5][6] Their primary mechanism often involves the selective antagonism of dopamine D2 and D3 receptors.[5][6] This activity is the foundation of their use as antipsychotic and antiemetic agents.[7][8] Given that Methyl 5-acetamido-2-chloro-4-methoxybenzoate is an immediate precursor to Metoclopramide, a known D2 antagonist, the most logical and compelling primary hypothesis is that it will act as an antagonist at dopamine D2-like receptors.[1]

Part 2: Hypothesis-Driven Target Validation

The initial phase of experimental work should be focused on efficiently testing this primary hypothesis. The following protocols are designed to directly assess the interaction of the compound with the dopamine D2 receptor (D2R).

Experimental Workflow: Initial Target Validation

This workflow outlines the logical progression from initial binding confirmation to functional cellular assays.

Caption: Workflow for validating D2 receptor antagonism.

Protocol: Radioligand Binding Assay

Objective: To determine if the test compound binds to the human dopamine D2 receptor and to quantify its binding affinity (Ki).

Methodology:

-

Source: Use cell membranes prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293-D2R).

-

Radioligand: Utilize a high-affinity D2R antagonist radioligand, such as [³H]-Spiperone.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone, and serial dilutions of the test compound (from 1 nM to 100 µM).

-

Controls:

-

Total Binding: Membranes + [³H]-Spiperone only.

-

Non-specific Binding: Membranes + [³H]-Spiperone + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

-

-

Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the plate's contents through a glass fiber filter mat using a cell harvester. The filter will trap the membranes and any bound radioligand.

-

Detection: Wash the filters to remove unbound radioligand, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional cAMP Assay

Objective: To determine if the compound acts as a functional antagonist of the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Methodology:

-

Cell Line: Use a CHO or HEK293 cell line stably expressing the human D2 receptor.

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Incubate the cells with serial dilutions of the test compound for 15-30 minutes.

-

Stimulation: Add a known D2R agonist (e.g., Quinpirole) at its EC80 concentration, in the presence of a phosphodiesterase inhibitor like IBMX, to all wells except the negative control. This stimulates the D2R and causes a decrease in cAMP levels.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Analysis: The test compound, if an antagonist, will block the Quinpirole-induced decrease in cAMP. Plot the cAMP levels against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Target Deconvolution and Off-Target Profiling

While the primary hypothesis is strong, a thorough investigation requires exploring alternative possibilities. Substituted benzamides and related structures can interact with other targets.[7] For instance, some derivatives show activity at serotonin receptors or as enzyme inhibitors (e.g., HDACs, Acetylcholinesterase).[7][8]

Broader Screening Strategy

If the D2R assays are negative or reveal only weak activity, a broader screening approach is warranted.

Caption: Strategy for secondary target screening.

Potential Alternative Mechanisms

-

Serotonin (5-HT) Receptor Activity: Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent agonists and antagonists for 5-HT4 receptors.[9] A binding or functional assay for key serotonin receptors (e.g., 5-HT4, 5-HT3) would be a logical next step.

-

Enzyme Inhibition: The acetamido group is a feature found in some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[10][11] An in-vitro COX inhibition assay could reveal unexpected activity.

-

Antifungal Activity: Structurally related chloro-acetamides have demonstrated antifungal properties, potentially by binding to ergosterol in the fungal cell membrane.[12] While a distinct therapeutic area, this highlights the potential for diverse biological effects.

Part 4: Cellular & Downstream Pathway Analysis

Confirming target binding and functional modulation is only part of the MoA. The ultimate goal is to understand how this interaction translates into a cellular phenotype.

Protocol: Western Blot for Downstream Signaling

Objective: To verify that D2R antagonism by the test compound leads to expected changes in downstream signaling pathways, specifically the phosphorylation of Akt and ERK.

Methodology:

-

Cell Treatment: Culture D2R-expressing cells and serum-starve them overnight.

-

Incubation: Treat cells with the test compound (at its IC50 and 10x IC50) for 30 minutes, followed by stimulation with a D2R agonist (e.g., Quinpirole) for 10-15 minutes.

-

Controls: Include a vehicle control, agonist-only control, and a known D2R antagonist control (e.g., Haloperidol).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% BSA or non-fat milk. Probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control like β-actin or GAPDH.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. An effective D2R antagonist should block the agonist-induced changes in p-Akt and p-ERK levels.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to defining the mechanism of action for Methyl 5-acetamido-2-chloro-4-methoxybenzoate. By leveraging its structural relationship to Metoclopramide and the broader class of substituted benzamides, we established a primary hypothesis of dopamine D2 receptor antagonism. The provided protocols detail a clear path for validating this hypothesis through binding, functional, and cellular assays. Furthermore, the framework includes strategies for target deconvolution and off-target screening, ensuring a comprehensive investigation. This integrated methodology, combining in-silico analysis with robust experimental validation, serves as a reliable blueprint for researchers and drug development professionals seeking to characterize novel chemical entities.

References

- Benchchem. Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.

- Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry.

- Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. PubMed.

- Mucci, A., et al. (2017). Consensus on the use of substituted benzamides in psychiatric patients. PubMed.

- Patsnap Synapse. (2024). What is the mechanism of Sultopride Hydrochloride?.

- ChemicalBook. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.

- PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721.

- Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Echemi. Methyl 4-acetamido-5-chloro-2-methoxybenzoate Use and Manufacturing.

- Nordmann. 4-Acetamido-5-chloro-2-methoxybenzoic acid.

- MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- Gnerre, C., et al. (2000). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed.

- Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

- PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- Sigma-Aldrich. Methyl 4-acetamido-5-chloro-2-methoxybenzoate 99 4093-31-6.

- Santa Cruz Biotechnology. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | CAS 4093-31-6.

- SciELO. (2018). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | CAS 4093-31-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What is the mechanism of Sultopride Hydrochloride? [synapse.patsnap.com]

- 9. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Note: Optimized Synthetic Workflows for Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Executive Summary & Molecule Profile

This application note details the experimental protocols for the functionalization of Methyl 5-acetamido-2-chloro-4-methoxybenzoate . While structurally isomeric to the common Metoclopramide intermediate (CAS 4093-31-6), the specific placement of the chlorine atom at the C2 position (ortho to the ester) introduces significant steric hindrance, altering the reactivity profile compared to its regioisomers.

This guide focuses on overcoming the "Ortho-Chloro Effect" during amidation and establishing chemo-selective deprotection strategies suitable for library synthesis in medicinal chemistry (e.g., D2 antagonists, HDAC inhibitors).

Chemical Profile

| Property | Specification |

| Systematic Name | Methyl 5-acetamido-2-chloro-4-methoxybenzoate |

| Molecular Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol |

| Key Structural Features | C2-Chloro: Steric hindrance to ester attack.C4-Methoxy: Electron-donating (deactivates aryl ring for nucleophilic attack).C5-Acetamido: Masked aniline; directs electrophilic substitution.[1][2] |

| Solubility | Soluble in DMSO, DMF, warm MeOH; low solubility in water. |

Strategic Reaction Landscape

The primary challenge with this scaffold is the C2-Chloro substituent . In standard benzoates, the ester is easily attacked by nucleophiles. Here, the ortho-chloro atom shields the carbonyl carbon, requiring activated protocols for amidation and hydrolysis.

Reaction Pathway Diagram (Graphviz)

Caption: Strategic divergence for scaffold functionalization. Direct aminolysis is prioritized over the hydrolysis-coupling route to avoid steric complications.

Detailed Experimental Protocols

Protocol A: Direct Aminolysis (Lewis Acid Mediated)

Objective: Convert the hindered methyl ester directly to an amide without prior hydrolysis. Rationale: Standard thermal aminolysis fails due to the C2-Chloro steric block. Using Trimethylaluminum (AlMe₃) generates a highly reactive aluminum amide species that overcomes this barrier.

Safety Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

Materials

-

Methyl 5-acetamido-2-chloro-4-methoxybenzoate (1.0 equiv)

-

Target Amine (e.g., N,N-diethylethylenediamine) (1.2 equiv)

-

Trimethylaluminum (2.0 M in Toluene) (1.5 equiv)

-

Anhydrous Toluene or DCM

-

Quenching agent: Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology

-

Reagent Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and seal with a rubber septum. Purge with Argon for 15 minutes.

-

Amine Activation: Add the Target Amine (1.2 mmol) and anhydrous Toluene (5 mL) via syringe. Cool to 0°C.

-

Catalyst Addition: Slowly add AlMe₃ (2.0 M, 0.75 mL, 1.5 mmol) dropwise. Caution: Exothermic. Stir at 0°C for 30 minutes to form the active dimethylaluminum amide species [1].

-

Substrate Addition: Dissolve Methyl 5-acetamido-2-chloro-4-methoxybenzoate (1.0 mmol) in minimal anhydrous Toluene (2 mL) and add to the reaction mixture.

-

Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (110°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting ester (Rf ~0.6) should disappear.

-

-

Workup (Critical): Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous Rochelle’s Salt solution. Vigorous gas evolution will occur.

-

Phase Separation: Dilute with EtOAc (20 mL) and stir vigorously until two clear layers form (can take 1-2 hours for aluminum emulsion to break).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemo-selective Deacetylation

Objective: Remove the acetamido protection (N-deacetylation) to reveal the free aniline without hydrolyzing the methyl ester. Rationale: Basic conditions (NaOH) often hydrolyze the ester. Acidic methanolysis exploits the stability of the benzoate ester (reinforced by the ortho-chloro group) while cleaving the amide.

Materials

-

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

-

HCl (12M concentrated)

-

Methanol (HPLC Grade)

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate (1.0 g) in Methanol (20 mL).

-

Acidification: Add concentrated HCl (2.0 mL) dropwise.

-

Reflux: Heat the mixture to reflux (65°C) for 2–3 hours.

-

Neutralization: Cool to 0°C. Slowly add saturated NaHCO₃ solution until pH ~8.

-

Note: Do not use strong base (NaOH) to avoid saponification.

-

-

Extraction: Extract with DCM (3 x 20 mL). The product (Methyl 5-amino-2-chloro-4-methoxybenzoate) will be in the organic layer.

Data Analysis & Validation

Expected Analytical Signatures

When validating the transformation from the starting material (SM) to the Amide Product (Protocol A), look for the following shifts:

| Feature | Starting Material (Ester) | Target Product (Amide) | Diagnostic Change |

| ¹H NMR (Methyl) | Singlet ~3.85 ppm (COOCH₃) | Absent | Loss of methyl ester singlet. |

| ¹H NMR (Amide NH) | ~9.5 ppm (Acetamide) | ~8.0–8.5 ppm (New Amide) | Appearance of new triplet/broad singlet (if primary amine used). |

| IR Spectroscopy | ~1720 cm⁻¹ (Ester C=O) | ~1650 cm⁻¹ (Amide C=O) | Shift to lower wavenumber. |

| LC-MS (ESI+) | [M+H]⁺ = 258.0 | [M+H]⁺ = Variable | Mass shift corresponding to amine displacement (-OMe + Amine). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete activation of amine. | Ensure AlMe₃ is fresh. Increase activation time at 0°C before adding ester. |

| Ester Hydrolysis (Protocol B) | Water present in MeOH or excess heat. | Use anhydrous MeOH. Limit reflux time strictly to 3 hours. |

| No Reaction (General) | Steric hindrance of 2-Cl. | Switch solvent to Xylene (higher boiling point, 140°C) or use Microwave irradiation (120°C, 20 min). |

References

-

Weinreb Amidation Mechanism : Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides.[1] Tetrahedron Letters, 18(48), 4171-4174.

-

Selective Deacetylation : Fischer, E. (1900). Berichte der deutschen chemischen Gesellschaft. (Classic protocol adapted for modern hindered substrates). See also: Journal of Organic Chemistry, 2014, 79, 943-954 for carboxylate activation contexts.[4]

-

Direct Amidation Protocols : Green Chemistry, 2023. A sustainable metal and base-free direct amidation of esters.[1][7]

-

Compound Data : PubChem CID 77721 (Isomer Reference).

Sources

- 1. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 7. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Introduction

Methyl 5-acetamido-2-chloro-4-methoxybenzoate, a substituted benzoic acid ester, is a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate and reliable detection and quantification are paramount to ensure the quality, safety, and efficacy of final drug products. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and discussions herein are grounded in established scientific principles and regulatory expectations for analytical method validation, ensuring trustworthiness and scientific integrity.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to the development of robust analytical methods.

| Property | Value |

| Chemical Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol [1] |

| CAS Number | 4093-31-6[1] |

| Appearance | White to light beige fine crystalline powder |

| Melting Point | 153-156 °C |

| Solubility | Soluble in methanol, acetonitrile, and other organic solvents. |

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of active pharmaceutical ingredients (APIs) and their impurities. The following protocol is a robust starting point for the analysis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate.

Causality in Experimental Choices for HPLC

-

Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar analyte, allowing for effective separation from more polar or non-polar impurities.

-

Gradient Elution: A gradient of acetonitrile and a buffered aqueous phase provides a robust separation, ensuring that both early-eluting polar impurities and later-eluting non-polar compounds are effectively resolved from the main analyte peak.

-

UV Detection: The aromatic nature of the compound results in strong UV absorbance, making a photodiode array (PDA) or a variable wavelength detector a suitable and sensitive means of detection. The maximum absorbance wavelength (λmax) should be determined experimentally but is typically in the range of 270-280 nm for this class of compounds.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables

-

HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Potassium dihydrogen phosphate and orthophosphoric acid for buffer preparation.

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 5-acetamido-2-chloro-4-methoxybenzoate reference standard and dissolve in a 25 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range.

4. Method Validation Parameters

A validated analytical method provides documented evidence of its suitability for the intended purpose.[2] Key validation parameters as per ICH Q2(R1) guidelines include:

| Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be free from interference from the matrix, and peak purity should be confirmed using a PDA detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

Experimental Workflow: HPLC Analysis

Sources

Application Note: Methyl 5-acetamido-2-chloro-4-methoxybenzoate in Targeted Therapy

[1]

Executive Summary

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a high-value synthetic intermediate used primarily in the development of covalent inhibitors targeting the KRAS G12C mutation . This mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer, was long considered "undruggable" until the discovery of small molecules capable of binding covalently to the mutant Cysteine-12 residue.

This benzoate ester serves as a critical scaffold precursor . Its specific substitution pattern (2-chloro, 4-methoxy, 5-acetamido) is engineered to:

-

Electronic Tuning: The chlorine atom provides steric bulk and electronic modulation essential for positioning the molecule within the cryptic Switch II pocket of KRAS.

-

Solubility & Binding: The methoxy group enhances solubility and creates specific hydrophobic contacts.

-

Warhead Installation: The ester functionality is a "handle" for installing the tertiary alcohol moiety (via Grignard reaction), a pharmacophore feature seen in advanced KRAS inhibitors (e.g., analogs related to ARS-853 and early Araxes/Wellspring compounds).

Chemical Identity & Properties

| Property | Data |

| Chemical Name | Methyl 5-acetamido-2-chloro-4-methoxybenzoate |

| CAS Number | 1629269-87-9 |

| Molecular Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol |

| Structure | Benzoate ester with acetamido (C5), chloro (C2), and methoxy (C4) substitutions.[1][2][3][4][5][6][7][8] |

| Key Functionality | Ester: Electrophile for Grignard addition.Acetamido: Precursor to free amine or stable amide contact.Chloro/Methoxy: Core scaffold substituents.[9] |

| Solubility | Soluble in DCM, DMSO, DMF; limited solubility in water. |

Strategic Application: KRAS G12C Inhibitor Synthesis[8]

The primary utility of this compound is as the starting material for the "Left-Hand Side" (LHS) or "Anchor" domain of KRAS inhibitors. The workflow typically involves converting the ester into a tertiary alcohol, a motif that improves metabolic stability and binding affinity.

Mechanism of Action Context

KRAS G12C inhibitors rely on a "warhead" (often an acrylamide) to form a covalent bond with Cys12. The scaffold derived from Methyl 5-acetamido-2-chloro-4-methoxybenzoate forms the non-covalent binding element that anchors the drug in the pocket, allowing the warhead to snap into place.

Caption: Synthetic trajectory from the benzoate precursor to the active KRAS G12C inhibitor, highlighting the critical Grignard transformation.

Experimental Protocol: Synthesis & Derivatization

Objective: Synthesis of the key intermediate N-[4-Chloro-5-(2-hydroxy-2-propyl)-2-methoxyphenyl]acetamide from Methyl 5-acetamido-2-chloro-4-methoxybenzoate. Reference: Adapted from Patricelli et al., US Patent 9,227,978 and WO 2016/044772 [1, 2].

Phase 1: Acetylation (Precursor Preparation)

If starting from the amine (Methyl 5-amino-2-chloro-4-methoxybenzoate).

-

Dissolution: Dissolve 3.6 g (16.7 mmol) of methyl 5-amino-2-chloro-4-methoxybenzoate in 100 mL of Dichloromethane (DCM).

-

Base Addition: Add 6.7 g (66.8 mmol) of Triethylamine (

). -

Acetylation: Cool to 0°C. Add Acetyl Chloride (1.57 g, 20.1 mmol) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 12 hours.

-

Workup: Partition between DCM and water. Wash organic layer with saturated

.[7][9] Dry over

Phase 2: Grignard Reaction (The Critical Step)

This step installs the tertiary alcohol "anchor".

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 2.7 g (11.1 mmol) of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in 40 mL of anhydrous Tetrahydrofuran (THF).

-

Cooling: Cool the solution to -40°C . (Critical for selectivity).

-

Addition: Slowly add Methylmagnesium Bromide (MeMgBr, 3M in ether, 21 mL, ~63 mmol) dropwise, maintaining internal temperature below -35°C.

-

Reaction: Allow mixture to warm to RT and stir for 2 hours.

-

Quenching: Pour reaction mixture into ice-cooled saturated Ammonium Chloride (

) solution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic phase (

), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).-

Target Product:N-[4-Chloro-5-(2-hydroxy-2-propyl)-2-methoxyphenyl]acetamide (CAS 1629269-88-0).[1]

-

Phase 3: Analytical Validation (QC)

| Parameter | Acceptance Criteria | Method |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water + 0.1% TFA |

| 1H NMR | Confirm Acetyl CH3 (~2.1 ppm), Methoxy (~3.9 ppm), Gem-dimethyl (~1.5 ppm) | 400 MHz DMSO-d6 |

| LC-MS | [M+H]+ = 258.05 (Ester) / 258.1 (Alcohol derivative) | ESI+ |

Troubleshooting & Optimization

-

Issue: Incomplete Grignard Reaction.

-

Cause: Moisture in THF or degraded Grignard reagent.

-

Solution: Use freshly distilled THF and titrate MeMgBr before use. Ensure strict Argon atmosphere.

-

-

Issue: Over-addition (Side Products).

-

Cause: Temperature too high during addition.

-

Solution: Maintain -40°C strictly. The ester-to-alcohol conversion is sensitive to temperature control to avoid attacking the acetamido group (though the amide is generally less reactive than the ester).

-

-

Issue: Solubility.

-

Observation: The starting ester is moderately soluble; the alcohol product is more polar.

-

Solution: Use a gradient of 0-100% EtOAc in Hexanes for purification.

-

References

-

Patricelli, M. P., et al. (2016). Combination therapies for treatment of cancer. WO Patent 2016/044772 A1. World Intellectual Property Organization.

-

Janes, M. R., et al. (2016). Covalent inhibitors of KRAS G12C. US Patent 9,227,978 B2. United States Patent and Trademark Office.

-

Ostrem, J. M., et al. (2013).[7] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551.[7]

-

Accela ChemBio. (2023).[1] Product Analysis: Methyl 5-acetamido-2-chloro-4-methoxybenzoate. Accela ChemBio Catalog.

Sources

- 1. 1453315-58-6,Ethyl 2-Boc-6-thia-2-azaspiro[3.4]octane-8-carboxylate 6,6-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 67303-47-3|2-Amino-6-chloro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2091307-55-8|Methyl 5-amino-2-chloro-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 1195551-59-7_CAS号:1195551-59-7_5-Acetamido-2-chloro-4-methoxybenzoic acid - 化源网 [chemsrc.com]

- 7. WO2016044772A1 - Combination therapies for treatment of cancer - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US9227978B2 - Covalent inhibitors of Kras G12C - Google Patents [patents.google.com]

- 10. Methyl 5-Acetamido-2-Chloro-4-Methoxybenzoate [myskinrecipes.com]

- 11. 81058-26-6 | (2S,3R,4S,5R,6R)-6-((Pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Application Notes and Protocols for Developing Assays with Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Introduction

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a substituted benzamide with the CAS number 4093-31-6.[1][2] It is recognized as a metabolite of Metoclopramide, a well-known dopamine D2 receptor antagonist used as an antiemetic agent.[3] The structural characteristics of this compound, particularly the benzamide core, suggest a potential for a range of biological activities, making it a molecule of interest for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to develop and execute key assays for the characterization of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The protocols are designed to be robust and self-validating, with explanations of the underlying scientific principles to guide experimental design and interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is provided in the table below.

| Property | Value | Source |

| CAS Number | 4093-31-6 | [3][4] |

| Molecular Formula | C11H12ClNO4 | [1][4] |

| Molecular Weight | 257.67 g/mol | [1][4] |

| Melting Point | 153-156 °C | |

| Appearance | Solid | [3] |

| Solubility | Information not widely available, empirical testing recommended. |

Application Note 1: Dopamine D2 Receptor Binding Assay

Rationale: Given that Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a metabolite of the dopamine D2 receptor antagonist Metoclopramide, a primary and logical first step is to assess its own affinity for this receptor.[3] A competitive radioligand binding assay is a standard and effective method for determining the binding affinity (Ki) of a test compound.[5] This assay measures the ability of the test compound to displace a specific high-affinity radioligand from the receptor.[5]

Experimental Workflow: Dopamine D2 Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand: [3H]-Spiperone

-

Test Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

-

Reference Compound: Haloperidol or unlabeled Metoclopramide

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Methyl 4-acetamido-5-chloro-2-methoxybenzoate in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

Prepare a solution of [3H]-Spiperone at a concentration equal to its Kd for the D2 receptor.

-

Prepare a solution of the reference compound.

-

Thaw the cell membranes on ice.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer for total binding wells.

-

25 µL of a high concentration of the reference compound for non-specific binding wells.

-

25 µL of the test compound at various concentrations.

-

-

Add 25 µL of [3H]-Spiperone to all wells.

-

Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Washing:

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[5]

-

-

Quantification:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.[5]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[5]

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[5]

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Example Data

| Concentration (M) | % Inhibition |

| 1.00E-10 | 2.5 |

| 1.00E-09 | 8.1 |

| 1.00E-08 | 25.3 |

| 1.00E-07 | 51.2 |

| 1.00E-06 | 78.9 |

| 1.00E-05 | 95.4 |

| 1.00E-04 | 98.7 |

Application Note 2: Cell Viability/Cytotoxicity Assay

Rationale: Before proceeding to more complex functional assays, it is crucial to determine the effect of Methyl 4-acetamido-5-chloro-2-methoxybenzoate on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

Caption: Workflow for an MTT cell viability assay.

Protocol: MTT Assay for Cell Viability

Materials:

-

Cell line of interest (e.g., a human cancer cell line like MCF-7 or a non-cancerous line like HEK293)

-

Complete cell culture medium

-

Test Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Methyl 4-acetamido-5-chloro-2-methoxybenzoate in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Example Data

| Concentration (µM) | % Cell Viability |

| 0 (Control) | 100 |

| 1 | 98.5 |

| 10 | 95.2 |

| 50 | 88.1 |

| 100 | 75.4 |

| 250 | 52.3 |

| 500 | 28.9 |

Application Note 3: Antimicrobial Susceptibility Testing

Rationale: Novel benzamide derivatives are often screened for antimicrobial activity.[6] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well U-bottom plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. A typical final volume in each well is 100 µL.

-

Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well containing the test compound and control wells (except the negative control).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-